molecular formula C7H11N3OS B8306046 5-[2-(Methylthio)ethoxy]pyrazin-2-amine

5-[2-(Methylthio)ethoxy]pyrazin-2-amine

Cat. No. B8306046
M. Wt: 185.25 g/mol
InChI Key: RYEKWONLMVDRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Methylthio)ethoxy]pyrazin-2-amine is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(Methylthio)ethoxy]pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(Methylthio)ethoxy]pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

5-(2-methylsulfanylethoxy)pyrazin-2-amine

InChI

InChI=1S/C7H11N3OS/c1-12-3-2-11-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9)

InChI Key

RYEKWONLMVDRQT-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=NC=C(N=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(50% oily substance) (314 mg) was added to methylthioethanol (7.88 mL) under stirring with ice cooling, and then copper (490 mg) and 2-amino-5-bromopyrazine (1.00 g) were added to the resulting mixture. The reaction mixture was placed in an autoclave, and then heated and stirred for about 5 hours at 160° C. After cooling, to the reaction mixture water (50 mL) and ethyl acetate (50 mL) were added to dilute the mixture. Then, the mixture was turned into a basic solution by adding 25% ammonia water (2 mL). The reaction mixture was filtered with Celite and then separated into an organic layer and an aqueous layer. The aqueous layer was extracted with ethyl acetate (50 mL×2). The organic layers were combined, and was dried over anhydrous sodium sulfate, then filtered, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1), then by preparative TLC (chloroform:methanol=10:1, followed by NH silica gel, hexane:acetone=3:1), to obtain 59.2 mg of the title compound (yield 6%) as white powdery crystals.
Name
methylthioethanol
Quantity
7.88 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
490 mg
Type
catalyst
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five
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0 (± 1) mol
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solvent
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solvent
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0 (± 1) mol
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solvent
Reaction Step Five
Yield
6%

Synthesis routes and methods II

Procedure details

According to the method described in WO2007007886, sodium hydride (50% oily product) (314 mg) was added to methylthioethanol (7.88 mL) under cooling with ice and stirring, and then copper (490 mg) and 2-amino-5-bromopyrazine (1.00 g) were added thereto. The reaction mixture was placed in an autoclave and heated and stirred at 160° C. for about 5 hours. After cooling, the reaction mixture was diluted with water (50 mL) and ethyl acetate (50 mL), and 25% aqueous ammonia (2 mL) was added to the mixture to make it basic. The reaction mixture was filtrated through Celite, and the organic layer and the aqueous layer were separated. The aqueous layer was extracted with ethyl acetate (50 mL×2), and the extracts and the organic layer were combined, dried over anhydrous sodium sulfate, and filtrated. The solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1) and then by preparative TLC (chloroform:methanol=10:1, then NH silica gel, hexane:acetone=3:1) to give the title compound as white powder crystals (59.2 mg, yield: 6%).
Quantity
314 mg
Type
reactant
Reaction Step One
Name
methylthioethanol
Quantity
7.88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
490 mg
Type
catalyst
Reaction Step Five

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